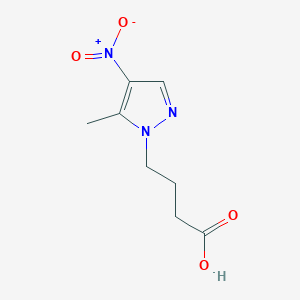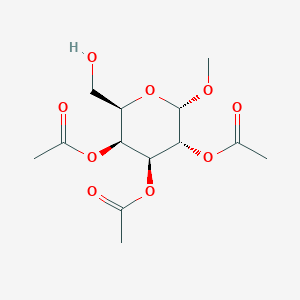silane CAS No. 89321-21-1](/img/structure/B14142436.png)
[2-Methoxy-6-(methoxymethoxy)phenyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(methoxymethoxy)phenylsilane: is an organosilicon compound that features a phenyl ring substituted with methoxy and methoxymethoxy groups, as well as a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methoxymethoxy)phenylsilane typically involves the reaction of 2-methoxy-6-(methoxymethoxy)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2-Methoxy-6-(methoxymethoxy)phenol+Trimethylchlorosilane→2-Methoxy-6-(methoxymethoxy)phenylsilane+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6-(methoxymethoxy)phenylsilane: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-Methoxy-6-(methoxymethoxy)phenylsilane: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-(methoxymethoxy)phenylsilane involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
2-Methoxy-6-(methoxymethoxy)phenylsilane: can be compared with similar compounds such as:
Trimethyl(phenyl)silane: Lacks the methoxy and methoxymethoxy groups, resulting in different chemical properties and reactivity.
2-Methoxyphenylboronic acid: Contains a boronic acid group instead of the trimethylsilyl group, leading to different applications and reactivity.
Phenol, 2-methoxy-6-(2-propenyl): Features an allyl group instead of the trimethylsilyl group, affecting its chemical behavior and applications.
The uniqueness of 2-Methoxy-6-(methoxymethoxy)phenylsilane
Propiedades
Número CAS |
89321-21-1 |
|---|---|
Fórmula molecular |
C12H20O3Si |
Peso molecular |
240.37 g/mol |
Nombre IUPAC |
[2-methoxy-6-(methoxymethoxy)phenyl]-trimethylsilane |
InChI |
InChI=1S/C12H20O3Si/c1-13-9-15-11-8-6-7-10(14-2)12(11)16(3,4)5/h6-8H,9H2,1-5H3 |
Clave InChI |
VSVBHRFSKUBQCE-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC=CC(=C1[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)
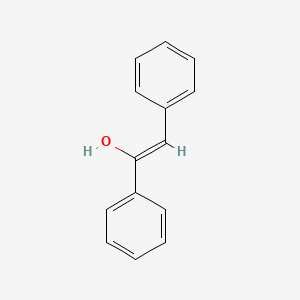

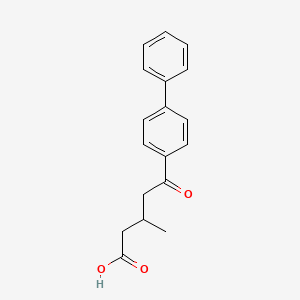
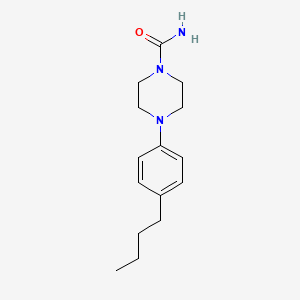
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
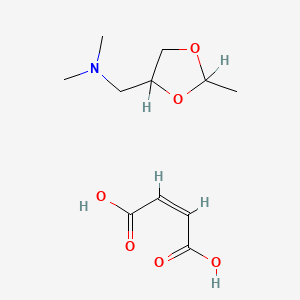
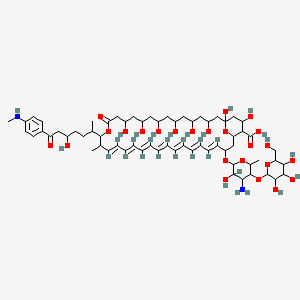
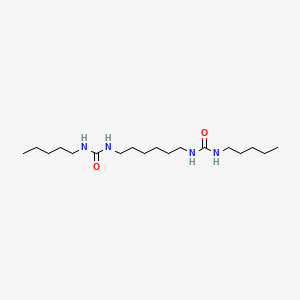
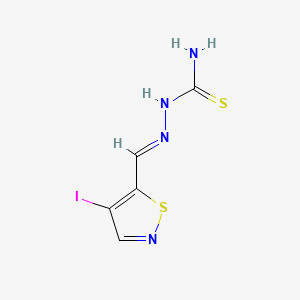
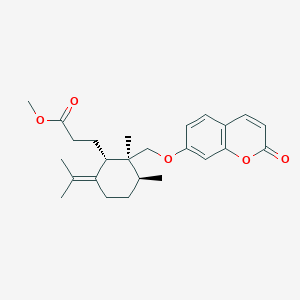
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
